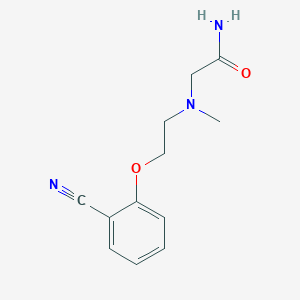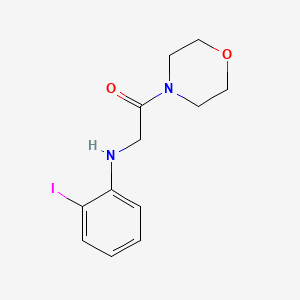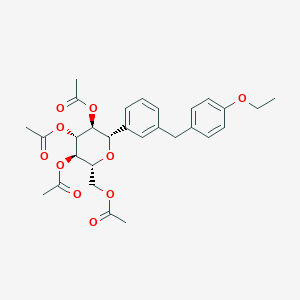
4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid is a complex organic compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of an N-arylideneisonicotinohydrazide derivative with thiolactic acid under microwave-assisted conditions . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Studied for its antimicrobial and anticancer activities.
Thiazolidine-2-thione: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Uniqueness
4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid is unique due to its specific substitution pattern and the presence of both an acetamido and a butanoic acid group
Propiedades
Fórmula molecular |
C10H16N2O4S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
4-[methyl-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-11(4-2-3-10(15)16)8(13)5-12-7-17-6-9(12)14/h2-7H2,1H3,(H,15,16) |
Clave InChI |
MPGHXHITNZTSAK-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC(=O)O)C(=O)CN1CSCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)





![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)




![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)
![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)
